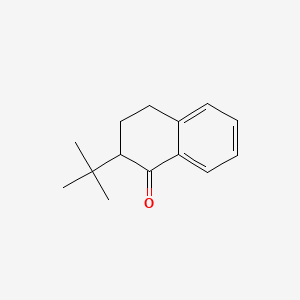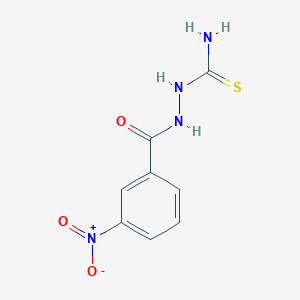
3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one: is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenyl isothiocyanate to form a thiourea intermediate, which then undergoes cyclization with chloroacetic acid under basic conditions to yield the desired thiazolidinone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 3-benzyl-2-(phenylamino)-1,3-thiazolidin-4-one.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 3-Benzyl-2-(phenylamino)-1,3-thiazolidin-4-one.
Substitution: Halogenated thiazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and functionalizations.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, this compound is explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
2-Aryl-1,3-thiazolidin-4-ones: These compounds share the thiazolidinone core structure but differ in the substituents attached to the ring.
3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazolidin-4-one: This compound is similar but has a methylsulfonyl group, which enhances its selectivity and potency as a COX-2 inhibitor.
Uniqueness: 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit COX-2 selectively makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C16H14N2OS |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-benzyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS/c19-15-12-20-16(17-14-9-5-2-6-10-14)18(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
OOASYVSFHAGPIX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004327.png)





![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B12004362.png)

